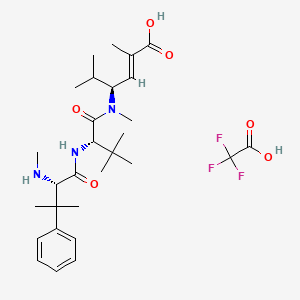![molecular formula C22H30Zr 10* B1139551 Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI) CAS No. 110173-61-0](/img/structure/B1139551.png)
Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium,[(7aS,7’aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI) is a complex organometallic compound It features a zirconium center coordinated to two indenyl ligands, which are further bridged by an ethylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium,[(7aS,7’aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI) typically involves the reaction of zirconium tetrachloride with the corresponding indenyl ligand precursor under inert atmosphere conditions. The reaction is usually carried out in an organic solvent such as toluene or THF (tetrahydrofuran) at elevated temperatures to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the sensitive nature of the reactants and products.
Análisis De Reacciones Químicas
Types of Reactions
Zirconium,[(7aS,7’aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur, where the indenyl ligands can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, molecular oxygen.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, THF, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium oxides, while reduction could produce zirconium hydrides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a catalyst in various organic transformations, including polymerization reactions and hydrogenation processes. Its unique structure allows for selective activation of substrates, making it valuable in synthetic chemistry.
Biology and Medicine
While direct applications in biology and medicine are less common, the compound’s derivatives are being explored for potential use in drug delivery systems and as imaging agents due to their ability to interact with biological molecules.
Industry
In industry, Zirconium,[(7aS,7’aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI) is used in the production of advanced materials, including high-performance polymers and coatings. Its catalytic properties are harnessed in various industrial processes to improve efficiency and selectivity.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves the coordination of the zirconium center with substrates, facilitating various chemical transformations. The indenyl ligands provide a stable environment for the zirconium center, allowing it to interact with and activate substrates through coordination and electron transfer processes. The ethylene bridge further stabilizes the structure, enhancing its reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Zirconium tetrachloride: A simpler zirconium compound used in similar catalytic applications.
Titanium,[(7aS,7’aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI): A titanium analog with similar structural properties but different reactivity.
Uniqueness
Zirconium,[(7aS,7’aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI) is unique due to its specific ligand environment and the presence of the ethylene bridge, which provides enhanced stability and reactivity compared to other zirconium compounds. This makes it particularly valuable in applications requiring high selectivity and efficiency.
Propiedades
InChI |
InChI=1S/C20H24.2CH3.Zr/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H3;/q;2*-1;+2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGWNCWDFOXNKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].C1CC[C]2[C](C1)[CH][CH][C]2CC[C]3[CH][CH][C]4[C]3CCCC4.[Zr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide](/img/structure/B1139473.png)








![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1139491.png)
